

# The Advent of a Versatile Reagent: A Technical History of Trimethylsulfoxonium Iodide

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## Compound of Interest

Compound Name: *Trimethylsulfoxonium iodide*

Cat. No.: B160819

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For researchers, scientists, and drug development professionals, understanding the genesis of key reagents is paramount to innovation. **Trimethylsulfoxonium iodide**, a cornerstone of modern organic synthesis, possesses a rich history intertwined with the development of powerful carbon-carbon bond-forming reactions. This technical guide delves into the discovery, synthesis, and seminal applications of this indispensable sulfoxonium salt.

First synthesized in the mid-20th century, **trimethylsulfoxonium iodide** emerged from investigations into the reactivity of sulfonium salts.<sup>[1]</sup> Its preparation is a direct and efficient process involving the alkylation of dimethyl sulfoxide (DMSO) with methyl iodide.<sup>[1][2][3]</sup> This exothermic reaction proceeds via the nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of methyl iodide, yielding the stable, white to off-white crystalline solid.<sup>[1]</sup> The compound is hygroscopic and readily soluble in polar solvents, which is crucial for its utility in various chemical transformations.<sup>[1]</sup>

While the synthesis was straightforward, the true potential of **trimethylsulfoxonium iodide** was unlocked through the pioneering work of E.J. Corey and Michael Chaykovsky. Their development of what is now famously known as the Johnson-Corey-Chaykovsky reaction revolutionized the synthesis of three-membered rings.<sup>[4][5][6][7]</sup> This reaction involves the generation of dimethyloxosulfonium methylide, a sulfur ylide, by treating **trimethylsulfoxonium iodide** with a strong base.<sup>[2][7][8][9]</sup> This ylide then serves as a potent methylene-transfer reagent, reacting with ketones, aldehydes, imines, and enones to produce epoxides, aziridines, and cyclopropanes, respectively.<sup>[4][5][6][7]</sup>

## Physicochemical Properties and Identification

A summary of the key physicochemical properties of **trimethylsulfoxonium iodide** is provided in the table below, offering a quick reference for laboratory use.

Property	Value	Reference
CAS Number	1774-47-6	[10][11]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> IOS	[10][11]
Molecular Weight	220.07 g/mol	[2][10][11]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	208 to 212 °C (406 to 414 °F; 481 to 485 K)	[2]
Purity	Typically >98%	[9]

## Synthesis of Trimethylsulfoxonium Iodide: Experimental Protocols

The synthesis of **trimethylsulfoxonium iodide** can be achieved through several reported methods. Below are detailed experimental protocols based on historical accounts.

### Method 1: Reaction at Elevated Temperature

This protocol is a common laboratory-scale synthesis.

Procedure:

- In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[1]
- Stir the mixture at 70 °C for 48 hours.[1]
- After cooling, filter the resulting precipitate.

- Wash the precipitate with chloroform to yield the product.[1]

## Method 2: Reflux Conditions

This method is suitable for larger scale preparations.

Procedure:

- To a 500mL round bottom flask, add dimethyl sulfoxide (156g, 2mol) and methyl iodide (142g, 1mol).[1]
- Place the flask in a high-performance refluxing device and heat the reaction for 3 days.[1]
- Upon completion, cool the reaction mixture.
- Filter the solid product and recrystallize twice from water to obtain pure **trimethylsulfoxonium iodide** as white crystals.[1]

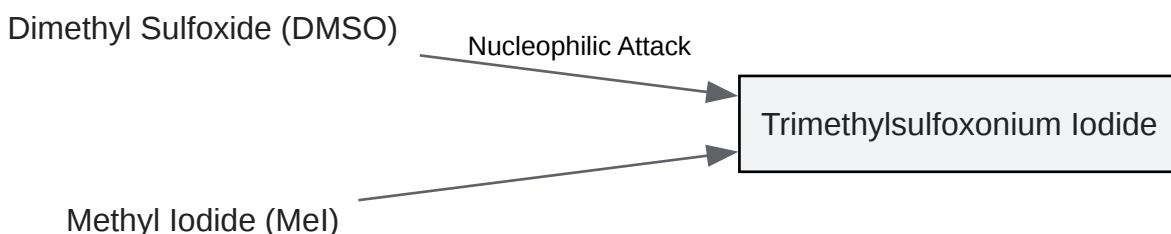
Quantitative Data from Synthesis Protocols

Method	Reactants	Conditions	Yield	Melting Point (°C)	Reference
1	DMSO (28.2 mmol), MeI (28.1 mmol)	70 °C, 48 hrs	Not specified	Not specified	[1]
2	DMSO (2 mol), MeI (1 mol)	Reflux, 3 days	~60%	203 (sublimation)	[1]

## The Corey-Chaykovsky Reaction: A Mechanistic Overview

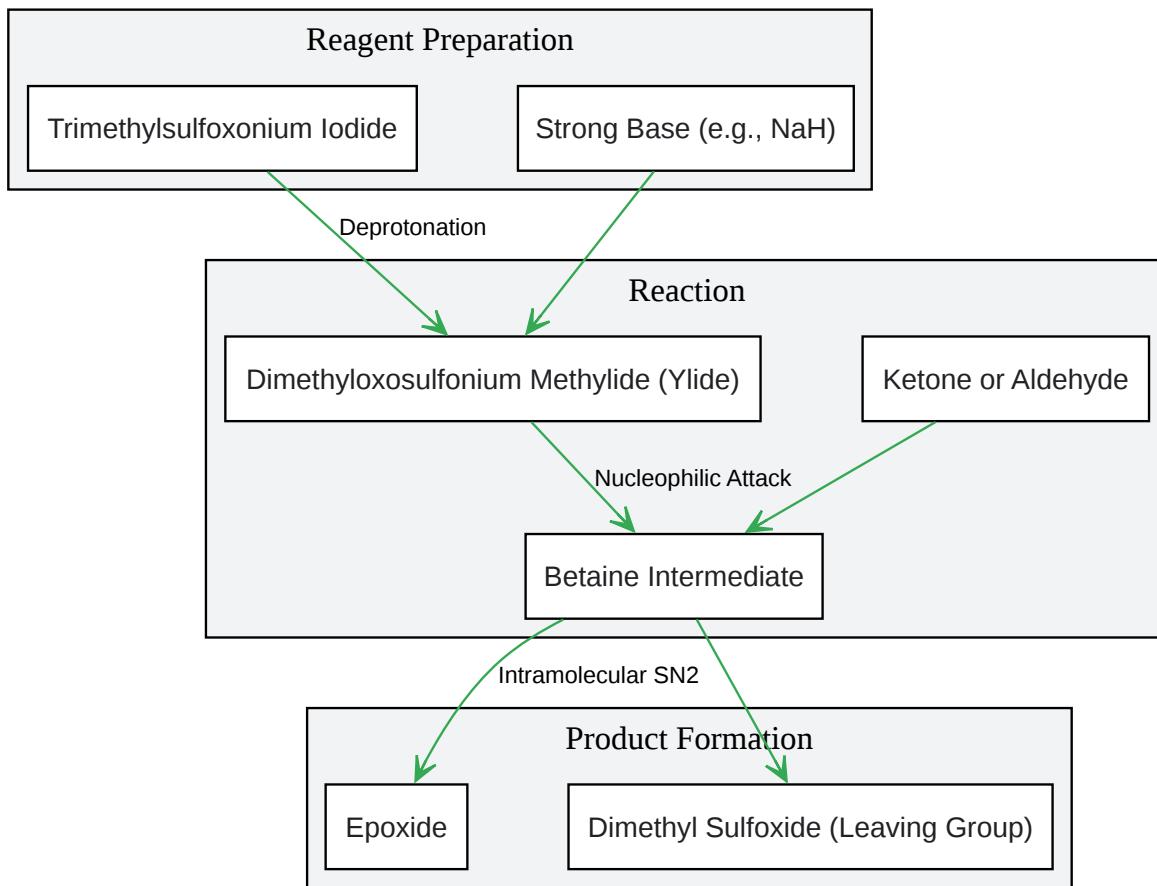
The seminal application of **trimethylsulfoxonium iodide** is as a precursor to the Corey-Chaykovsky reagent. The reaction pathway is a fundamental concept in organic chemistry.

First, **trimethylsulfoxonium iodide** is deprotonated by a strong base, such as sodium hydride, to form dimethyloxosulfonium methylide (the sulfur ylide).[2][12] This ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[5][12] The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the dimethyl sulfoxide leaving group to form the epoxide.[12]



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Caption: Synthesis of **Trimethylsulfoxonium Iodide**.

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